6-(Biphenyl-4-yl)-5-nitropiperidin-2-one
Description
6-(Biphenyl-4-yl)-5-nitropiperidin-2-one is a piperidinone derivative featuring a biphenyl-4-yl substituent at the 6-position and a nitro group at the 5-position of the piperidin-2-one ring. Its structural uniqueness arises from the combination of a rigid biphenyl moiety and the electron-withdrawing nitro group, which may influence its electronic properties, solubility, and intermolecular interactions.
Properties
IUPAC Name |
5-nitro-6-(4-phenylphenyl)piperidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3/c20-16-11-10-15(19(21)22)17(18-16)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,17H,10-11H2,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRJMNOSUPWWKGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(C1[N+](=O)[O-])C2=CC=C(C=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one typically involves the coupling of biphenyl derivatives with piperidinone precursors. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a biphenyl boronic acid with a halogenated piperidinone in the presence of a palladium catalyst and a base . The reaction conditions usually include a solvent such as toluene or ethanol and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions with optimized conditions for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-(Biphenyl-4-yl)-5-nitropiperidin-2-one can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can be oxidized to form corresponding oxides or other derivatives.
Substitution: Electrophilic substitution reactions can occur on the biphenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Oxidizing agents like potassium permanganate.
Substitution: Electrophiles such as halogens or nitro groups.
Major Products Formed
Reduction: Formation of 6-(Biphenyl-4-yl)-5-aminopiperidin-2-one.
Substitution: Various substituted biphenyl derivatives depending on the electrophile used.
Scientific Research Applications
6-(Biphenyl-4-yl)-5-nitropiperidin-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mechanism of Action
The mechanism of action of 6-(Biphenyl-4-yl)-5-nitropiperidin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, enhancing the compound’s activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Structural and Functional Insights
Substituent Effects on Aromatic Interactions The biphenyl-4-yl group in the target compound provides extended π-conjugation, favoring interactions with aromatic residues in biological targets (e.g., viral receptors or enzymes) . In contrast, the 4-methylphenyl analog lacks this extended conjugation but offers improved solubility in nonpolar solvents due to the methyl group . The 4-chlorophenyl derivative introduces an electronegative halogen, which may enhance dipole-dipole interactions or act as a hydrogen bond acceptor, as seen in antimicrobial analogs .
This feature is conserved across all listed analogs. The bicyclo[2.2.1]hept-5-en-2-yl substituent imposes significant steric constraints, which might hinder binding to flat binding pockets but could improve selectivity for specific targets .
Synthetic Accessibility
- The biphenyl-4-yl derivative requires multi-step Suzuki-Miyaura coupling for biphenyl installation, as inferred from analogous syntheses in . In contrast, the 4-methylphenyl and 4-chlorophenyl analogs can be synthesized via simpler Friedel-Crafts or nucleophilic substitution reactions .
Potential Applications Antiviral Activity: Structural similarity to pirodavir derivatives (e.g., ethyl 4-(2-(biphenyl-4-yl)ethylamino)benzoate, I-6002) suggests possible interference with viral adhesion or replication, though direct evidence for the target compound is lacking . Material Science: The biphenyl group’s rigidity could make the compound a candidate for organic semiconductors or liquid crystals, similar to bipyridyl-based electroluminescent materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
